alpha-Chlorobenzaldoxime
Description
α-Chlorobenzaldoxime (CAS No.: 1570-65-6, 698-16-8) is an organic compound derived from benzaldoxime, where a chlorine atom is substituted at the α-position relative to the aldoxime functional group (-CH=N-OH). Structurally, it consists of a benzene ring with an aldoxime group and a chlorine substituent, which significantly influences its chemical reactivity and applications. This compound is primarily utilized in agrochemical research, particularly as a precursor or active ingredient in pesticidal compositions due to its ability to inhibit enzymatic processes in pests . Its synthesis typically involves the reaction of chlorinated benzaldehyde derivatives with hydroxylamine, though specific protocols are proprietary in industrial settings .
Properties
IUPAC Name |
N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzaldoxime can be synthesized through several methods. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized for high yield and purity, employing controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Alpha-Chlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzaldoximes.
Scientific Research Applications
Alpha-Chlorobenzaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of alpha-Chlorobenzaldoxime involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, affecting the catalytic activity of enzymes by binding to their active sites. This interaction can alter metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers of Chlorobenzaldoxime
The position of the chlorine substituent on the benzene ring critically affects the properties of chlorobenzaldoxime derivatives:
Key Findings :
Halogen-Substituted Benzaldoximes
Replacing chlorine with other halogens alters physicochemical and biological properties:
Key Findings :
Functional Group Analogues
Comparison with benzaldoxime derivatives containing different functional groups:
Key Findings :
- Thiocarbamoyl derivatives show enhanced reactivity with biological thiols but suffer from thermal instability, limiting formulation options .
- Aminobenzamides, while structurally distinct, highlight how functional group diversity shifts applications from agrochemicals to therapeutics .
Research Implications and Limitations
- For example, para-chloro derivatives show 40% lower activity despite similar LogP values, underscoring the role of substituent positioning .
- Synthetic Challenges : Steric effects in ortho-substituted derivatives complicate large-scale synthesis, favoring α- and para-isomers for industrial use .
Biological Activity
Alpha-Chlorobenzaldoxime (CAS No. 81745-44-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
This compound is an oxime derivative characterized by the presence of a chlorine atom on the benzene ring. Its chemical structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be converted into nitriles.
- Reduction : Capable of yielding amines.
- Substitution : The chlorine atom can be replaced by other nucleophiles, leading to diverse derivatives.
The compound acts as both a nucleophile and electrophile, depending on the reaction conditions, which influences its interaction with biological molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Studies have shown that this compound possesses moderate to good antibacterial properties. In vitro evaluations indicated significant activity against various bacterial strains, with the highest efficacy observed against specific pathogens .
- Reactivation of Acetylcholinesterase (AChE) : This compound has been investigated for its potential as a reactivator for AChE inhibited by organophosphorus compounds. The ability to restore AChE activity is crucial in counteracting the toxic effects of certain pesticides and nerve agents .
Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of this compound against multiple bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent .
Reactivation of AChE
In a study focused on the reactivation of AChE, this compound was tested alongside other oximes. The results demonstrated that it effectively reactivated AChE inhibited by paraoxon, achieving up to 85% reactivation at optimal concentrations. The study utilized Ellman's spectrophotometric assay to quantify enzyme activity before and after treatment with the oxime .
Q & A
Q. What are the optimal synthetic routes for alpha-chlorobenzaldoxime, and how can experimental reproducibility be ensured?
Methodological guidance: Researchers should outline synthetic protocols with precise stoichiometry, solvent systems, and reaction temperatures. Reproducibility requires detailed characterization (e.g., NMR, IR) and cross-referencing with established procedures for analogous oximes. Experimental sections must explicitly state deviations from literature methods and provide raw spectral data in supplementary materials to enable replication .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral interpretations be resolved?
Methodological guidance: Combine multiple techniques (e.g., H/C NMR, FT-IR, and mass spectrometry) to confirm structural integrity. For ambiguous peaks, compare data with computational simulations (e.g., density functional theory) or consult crystallographic studies of related compounds. Document all spectral anomalies and validate interpretations against peer-reviewed databases .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological guidance: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients. Monitor degradation via HPLC or GC-MS and quantify decomposition products. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard laboratory conditions .
Q. What strategies are effective for identifying literature gaps in this compound research?
Methodological guidance: Perform systematic reviews using databases like SciFinder and Reaxys, filtering by synthesis, reactivity, and applications. Prioritize primary literature over reviews, and use Boolean operators to isolate understudied areas (e.g., "this compound AND reaction mechanism NOT industrial"). Track citation networks to identify seminal works and unresolved questions .
Q. How should purity thresholds for this compound be established in catalytic studies?
Methodological guidance: Employ orthogonal purity assays (e.g., elemental analysis, melting point determination, and chromatography). For catalytic applications, correlate purity levels with reaction yields using controlled experiments. Report impurity profiles (e.g., residual solvents or byproducts) in supplementary data .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be reconciled?
Methodological guidance: Design comparative studies to isolate variables such as solvent polarity, counterion effects, and steric hindrance. Use kinetic isotope effects or Hammett plots to elucidate mechanistic pathways. Apply the FINER criteria to evaluate whether contradictions arise from methodological flaws (e.g., insufficient purification) or intrinsic compound behavior .
Q. What experimental and computational approaches are suitable for mapping this compound’s degradation pathways under oxidative conditions?
Methodological guidance: Combine LC-MS/MS for identifying degradation intermediates with DFT calculations to predict plausible reaction pathways. Use isotopic labeling (O, H) to trace oxygen or hydrogen transfer. Validate computational models against experimental kinetic data .
Q. How can researchers design experiments to probe this compound’s role in multi-step reaction mechanisms?
Methodological guidance: Employ stopped-flow kinetics or time-resolved spectroscopy to capture transient intermediates. Use crossover experiments (e.g., isotopic or steric probes) to distinguish intramolecular vs. intermolecular steps. Reference mechanistic frameworks from analogous oxime systems to refine hypotheses .
Q. What methodologies are effective for resolving ambiguities in this compound’s crystallographic data?
Methodological guidance: Perform high-resolution X-ray diffraction with low-temperature data collection to reduce thermal motion artifacts. Compare experimental bond lengths/angles with computational geometry optimizations. If disorder is observed, use twin refinement or alternative space groups to improve model accuracy .
Q. How can researchers investigate this compound’s synergistic effects in multi-component reaction systems?
Methodological guidance: Apply design-of-experiments (DoE) matrices to evaluate interaction effects between reactants, catalysts, and solvents. Use in situ monitoring (e.g., ReactIR) to track intermediate formation. Cross-validate results with kinetic profiling and theoretical models (e.g., microkinetic analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
